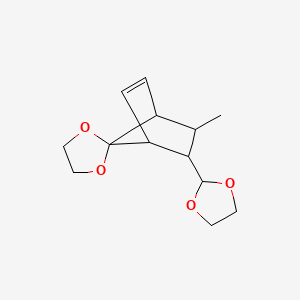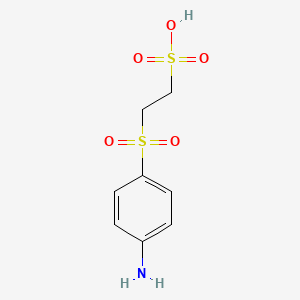
(1E)-N-Cyclohexylethanimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Cyclohexylethanimidoyl fluoride is an organic compound characterized by the presence of a cyclohexyl group attached to an ethanimidoyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Cyclohexylethanimidoyl fluoride typically involves the reaction of cyclohexylamine with ethyl fluoroacetate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product through a series of steps involving hydrolysis and fluorination.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process generally includes the optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Cyclohexylethanimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The imidoyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce oxides.
Scientific Research Applications
(1E)-N-Cyclohexylethanimidoyl fluoride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-N-Cyclohexylethanimidoyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to the inhibition or modulation of enzyme activity. The pathways involved in its mechanism of action may include the disruption of normal biochemical processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (1E)-N-Cyclohexylethanimidoyl fluoride include:
- N-Cyclohexylethanimidoyl chloride
- N-Cyclohexylethanimidoyl bromide
- N-Cyclohexylethanimidoyl iodide
Uniqueness
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The presence of the fluorine atom also enhances the compound’s ability to participate in specific biochemical interactions, making it valuable for research and industrial applications.
Properties
CAS No. |
23604-71-9 |
|---|---|
Molecular Formula |
C8H14FN |
Molecular Weight |
143.20 g/mol |
IUPAC Name |
N-cyclohexylethanimidoyl fluoride |
InChI |
InChI=1S/C8H14FN/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
InChI Key |
FKDPDXIXDRMVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CCCCC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
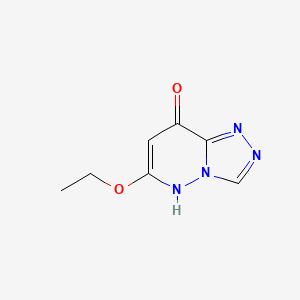
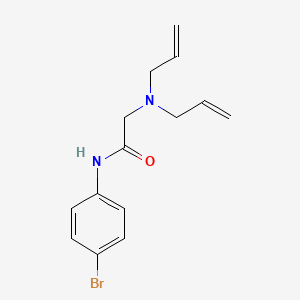

![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
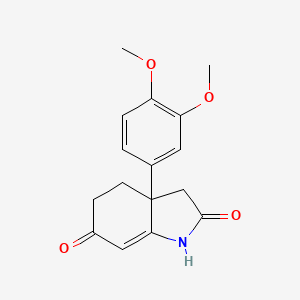
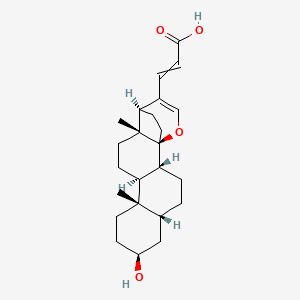
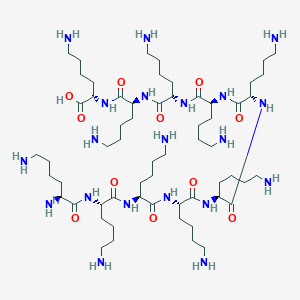

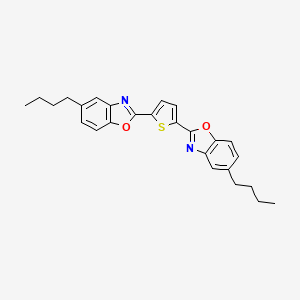

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
